2-(2-Chloroethyl)piperidine
Overview
Description
“2-(2-Chloroethyl)piperidine” is a derivative of piperidine . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula for “this compound” is C7H14ClN .
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions of protected 1,2-diamines with various reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of the molecule is 147.646 Da .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents . The molecular weight of “this compound” is 147.646 Da .Scientific Research Applications
Synthesis and Transformation into Constrained Amino Acids and Derivatives
2-(2-Chloroethyl)piperidine has been utilized as an intermediate in the synthesis of novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These intermediates further enable the production of a range of compounds including stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among others. This showcases its role in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Vervisch et al., 2010).
Antimicrobial Activities
Another study highlights the antimicrobial potential of derivatives synthesized from this compound. Specifically, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a compound synthesized using this compound, demonstrated moderate antimicrobial activities against various bacteria and fungi, indicating its usefulness in developing new antimicrobial agents (Ovonramwen et al., 2019).
Antiviral and Antifungal Properties
Compounds derived from this compound have shown significant antimicrobial and antiviral activities. A series of chlorokojic acid derivatives, synthesized through the reaction with substituted piperazine or piperidine derivatives, exhibited high activity against various bacteria and fungi, as well as RNA viruses, highlighting its potential in antiviral and antifungal drug development (Aytemir & Ozçelik, 2010).
Synthesis of Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, were synthesized for potential applications as DNA-specific fluorescent probes. This demonstrates the role of this compound in the development of diagnostic tools and therapeutic agents targeting DNA (Perin et al., 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives are often used in the synthesis of pharmaceuticals and play a role as intermediates and catalysts .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the development of optical dna biosensors for virus detection, suggesting an ability to interact with dna .
Result of Action
Piperidine and its derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
Safety data sheets suggest that the compound should be stored in a sealed container, away from fire and sunlight, in a dry and ventilated place .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperidine derivatives are known to have varying effects at different dosages .
Properties
IUPAC Name |
2-(2-chloroethyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRANIYPRMMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388506 | |
Record name | 2-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-62-5 | |
Record name | 2-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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